molecular formula C8H14O B1353312 (R)-(+)-1-Octyn-3-ol CAS No. 32556-70-0

(R)-(+)-1-Octyn-3-ol

Cat. No. B1353312
Key on ui cas rn: 32556-70-0
M. Wt: 126.2 g/mol
InChI Key: VUGRNZHKYVHZSN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09265852B2

Procedure details

A 750-mL reactor is loaded with 40.1 g (400 mmoles) i.e. 49.2 mL of hexanal (RN 66-25-1) and 400 mL of anhydrous tetrahydrofuran and 100 g of a suspension of 18% sodium acetylide (RN 1066-26-8) in xylene (375 mmoles) is added by portions accompanied by stirring. An exothermic reaction takes place. Stirring is then continued for another 2 hours at no particular temperature. After hydrolysis, extractions and concentration, fractionation is carried out under reduced pressure.
Quantity
49.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
375 mmol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C-]#[C-].[Na+].[Na+].[C:12]1(C)C(C)=CC=C[CH:17]=1>O1CCCC1>[CH:12]#[C:17][CH:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
49.2 mL
Type
reactant
Smiles
C(CCCCC)=O
Name
suspension
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[C-].[Na+].[Na+]
Name
Quantity
375 mmol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added by portions
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
After hydrolysis, extractions and concentration, fractionation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C#CC(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09265852B2

Procedure details

A 750-mL reactor is loaded with 40.1 g (400 mmoles) i.e. 49.2 mL of hexanal (RN 66-25-1) and 400 mL of anhydrous tetrahydrofuran and 100 g of a suspension of 18% sodium acetylide (RN 1066-26-8) in xylene (375 mmoles) is added by portions accompanied by stirring. An exothermic reaction takes place. Stirring is then continued for another 2 hours at no particular temperature. After hydrolysis, extractions and concentration, fractionation is carried out under reduced pressure.
Quantity
49.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
375 mmol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C-]#[C-].[Na+].[Na+].[C:12]1(C)C(C)=CC=C[CH:17]=1>O1CCCC1>[CH:12]#[C:17][CH:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
49.2 mL
Type
reactant
Smiles
C(CCCCC)=O
Name
suspension
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[C-].[Na+].[Na+]
Name
Quantity
375 mmol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added by portions
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
After hydrolysis, extractions and concentration, fractionation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C#CC(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09265852B2

Procedure details

A 750-mL reactor is loaded with 40.1 g (400 mmoles) i.e. 49.2 mL of hexanal (RN 66-25-1) and 400 mL of anhydrous tetrahydrofuran and 100 g of a suspension of 18% sodium acetylide (RN 1066-26-8) in xylene (375 mmoles) is added by portions accompanied by stirring. An exothermic reaction takes place. Stirring is then continued for another 2 hours at no particular temperature. After hydrolysis, extractions and concentration, fractionation is carried out under reduced pressure.
Quantity
49.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
375 mmol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C-]#[C-].[Na+].[Na+].[C:12]1(C)C(C)=CC=C[CH:17]=1>O1CCCC1>[CH:12]#[C:17][CH:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
49.2 mL
Type
reactant
Smiles
C(CCCCC)=O
Name
suspension
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[C-].[Na+].[Na+]
Name
Quantity
375 mmol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added by portions
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
After hydrolysis, extractions and concentration, fractionation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C#CC(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.